molecular formula C8H10O B042297 1-Phenylethanol CAS No. 98-85-1

1-Phenylethanol

Cat. No.: B042297
CAS No.: 98-85-1
M. Wt: 122.16 g/mol
InChI Key: WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Description

1-Phenylethanol is an organic compound with the chemical formula C₆H₅CH(OH)CH₃. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is a colorless liquid with a mild gardenia-hyacinth scent and is commonly found in nature as a glycoside in tea flowers, cranberries, grapes, and other plants .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Phenylethanol is produced by the biotransformation of acetophenone using microorganisms . These enzymes are responsible for the conversion of acetophenone to this compound .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethanol can be synthesized through several methods:

Industrial Production Methods:

    Hydrogenation of Acetophenone: This method involves the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts.

Chemical Reactions Analysis

1-Phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aluminum trichloride, ethylene oxide.

Major Products:

    Oxidation: Acetophenone.

    Reduction: Ethylbenzene.

    Substitution: Various benzyl derivatives.

Comparison with Similar Compounds

1-Phenylethanol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its chiral nature, making it valuable in asymmetric synthesis and enantioselective reactions. Its presence in natural products and its role in various industrial processes further highlight its significance .

Properties

IUPAC Name

1-phenylethanol
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InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
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InChI Key

WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)O
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Molecular Formula

C8H10O
Record name ALPHA-METHYLBENZYL ALCOHOL
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DSSTOX Substance ID

DTXSID1020859
Record name alpha-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
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Physical Description

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour
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Record name Benzenemethanol, .alpha.-methyl-
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Boiling Point

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg
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Flash Point

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014
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Vapor Density

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg]
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Color/Form

COLORLESS LIQ

CAS No.

98-85-1, 13323-81-4
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Melting Point

68 °F (NTP, 1992), 20.7 °C, 20 °C
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Synthesis routes and methods I

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.
[Compound]
Name
glass-lined
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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25 mL
Type
reactant
Reaction Step Three
Quantity
0.73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Continuing, using these immobilized beads as catalyst, 400 ml of distilled water equal to 20 times the weight of tartary buckwheat curd were added as reaction solvent. After making the temperature of the distilled water 35° C. using a constant-temperature shaking culturing vessel, 201 mg of ±-1-phenylethanol were added as substrate after which the conditions of the culturing vessel were set to 55 rpm and substrate conversion was performed for 8 days. (S)-1-phenylethanol was obtained at a conversion rate of 50%, optical purity of 95% e.e. and yield of 42% by going through the fourth and fifth steps under similar conditions as used with green pea protein. The yield of the formed acetophenone was 51% (102 mg).
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
400 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-phenylethanol (201 mg) requires 6 days by going through bioconversion to acetophenone accompanying sterically selective oxidation of (R)-1-phenylethanol to obtain 122 mg of (S)-1-phenylethanol at a yield of 61%. Optical purity was obtained at 98% e.e.
Quantity
201 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-phenylethanol?

A1: this compound has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, 13C NMR studies have been conducted to understand the diastereomeric interactions between cellulose tris(4-methylbenzoate) and this compound enantiomers []. Additionally, rotational spectroscopy has provided accurate geometric information about this compound and its monohydrate [].

Q3: Does the chirality of this compound affect its interactions?

A3: Yes, this compound exists as (R)- and (S)-enantiomers, and their interactions can differ significantly. Studies using 13C NMR have shown that cellulose tris(4-methylbenzoate) exhibits different chemical shifts for the two enantiomers, indicating chiral recognition []. This chiral recognition is further corroborated by research demonstrating distinct binding energies for diastereoisomeric complexes of (R)-1-phenylethanol with (R)- and (S)-butan-2-ol [].

Q4: What are the common applications of this compound in organic synthesis?

A4: this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomers are key intermediates in producing pharmaceuticals [], making their stereoselective synthesis highly relevant. For instance, (R)-1-phenylethanol is a precursor for anti-Alzheimer drugs [].

Q5: Can this compound be produced through biocatalytic processes?

A5: Yes, several studies have explored the biocatalytic production of enantiomerically pure this compound. One approach involves the asymmetric bioreduction of acetophenone using whole cells of microorganisms like Pichia capsulata [], Ispir bean (Phaseolus vulgaris) [], and Daucus carota (carrot) [, ]. These methods utilize enzymes like alcohol dehydrogenase (ADH) and often employ glucose as a co-substrate for cofactor regeneration.

Q6: What factors influence the efficiency of biocatalytic this compound production?

A6: Several parameters can impact the yield and enantiomeric excess of this compound during biocatalytic production. Studies have investigated the optimization of factors such as reaction time, substrate concentration, co-substrate concentration, biocatalyst concentration, temperature, pH, and stirring rate [, , , ].

Q7: Can this compound be produced through chemical synthesis?

A7: Yes, this compound can be synthesized chemically. For example, the dehydration of this compound to styrene, a valuable industrial chemical, has been investigated using various acidic resin catalysts [].

Q8: Can microorganisms degrade this compound?

A8: Yes, certain bacteria can degrade this compound. For example, Pseudomonas fluorescens EB has been shown to possess plasmid-encoded genes for the catabolism of both ethylbenzene and this compound []. This degradation pathway involves the formation of various intermediates, including 2-phenylethanol, phenylacetate, and catechol [].

Q9: How is ethylbenzene metabolized in bacteria like Azoarcus sp. strain EB1?

A9: Research indicates that the anaerobic mineralization of ethylbenzene in Azoarcus sp. strain EB1 initiates with its dehydrogenation to this compound []. This enzymatic conversion, catalyzed by ethylbenzene dehydrogenase, is stereospecific, producing only the (S)-(-)-1-phenylethanol enantiomer. Further degradation proceeds through acetophenone and ultimately leads to benzoate formation.

Q10: Can this compound be separated from mixtures using supramolecular chemistry?

A10: Yes, β-cyclodextrin (β-CD) has shown promise in separating acetophenone from this compound, a common by-product in oil refineries. This separation relies on the preferential noncovalent interactions of β-CD with acetophenone []. By exploiting this difference in binding affinities, researchers have achieved high separation factors, demonstrating the potential of β-CD in purifying acetophenone from industrial mixtures.

Q11: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry has played a significant role in understanding this compound and its interactions. Density Functional Theory (DFT) simulations have been instrumental in investigating the binding energy of hydrogen-bonded complexes of this compound []. These calculations provide insights into the stability of different diastereomeric complexes, contributing to our understanding of chiral recognition at the molecular level.

Q12: Can DFT be used to investigate reaction mechanisms involving this compound?

A12: Absolutely. DFT calculations have been employed to explore the mechanism and stereoselectivity of chiral iron porphyrin-catalyzed asymmetric hydroxylation of ethylbenzene, where this compound is a product []. These studies provide valuable insights into the factors governing enantioselectivity, such as π-π stacking interactions between the substrate and the catalyst.

Q13: Can computational methods predict the enantioselectivity of enzymatic reactions involving this compound?

A13: Yes, DFT has been used to study the enantioselectivity of lipase B from Candida antarctica in the transesterification reaction of (R,S)-1-phenylethanol []. These studies help to elucidate the molecular basis of enzyme selectivity and provide a theoretical foundation for designing more efficient biocatalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.